molecular formula C12H11N3O4 B15379394 Ethyl 2,4-dioxo-3-phenyl-1,3,5-triazabicyclo[3.1.0]hexane-6-carboxylate CAS No. 57258-48-7

Ethyl 2,4-dioxo-3-phenyl-1,3,5-triazabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B15379394
CAS No.: 57258-48-7
M. Wt: 261.23 g/mol
InChI Key: OLYGJAVNKFXWLR-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-3-phenyl-1,3,5-triazabicyclo[3.1.0]hexane-6-carboxylate is a structurally complex bicyclic compound featuring a fused triaza ring system. Its core consists of a bicyclo[3.1.0]hexane scaffold substituted with three nitrogen atoms (1,3,5-triaza), two ketone groups (2,4-dioxo), a phenyl group at position 3, and an ethyl ester at position 6. The compound is synthesized via condensation and hydrolysis steps, as inferred from analogous synthetic routes for related azabicyclo compounds .

Properties

CAS No.

57258-48-7

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

ethyl 2,4-dioxo-3-phenyl-1,3,5-triazabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C12H11N3O4/c1-2-19-10(16)9-14-11(17)13(12(18)15(9)14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

OLYGJAVNKFXWLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1N2N1C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

Ethyl 2,4-dioxo-3-phenyl-1,3,5-triazabicyclo[3.1.0]hexane-6-carboxylate (CAS Number: 57258-48-7) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

PropertyValue
Molecular FormulaC₁₂H₁₁N₃O₄
Molecular Weight261.23 g/mol
Density1.54 g/cm³
Boiling Point345.1 °C
Flash Point162.5 °C

The biological activity of this compound has been linked to its ability to interact with various biochemical pathways:

  • Hypolipidemic Activity : Research indicates that this compound exhibits hypolipidemic properties, potentially reducing lipid levels in mammals. A study highlighted its effectiveness in controlling hyperlipidemia through specific metabolic pathways .
  • Antioxidant Properties : The compound displays significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems . This property may contribute to its therapeutic potential in conditions related to oxidative damage.
  • Antimicrobial Effects : Preliminary investigations suggest that this compound may possess antimicrobial properties against certain pathogens, although further studies are necessary to elucidate the mechanisms involved .

Study on Hypolipidemic Effects

A notable study conducted by Izydore et al. (1988) demonstrated the hypolipidemic effects of this compound in animal models. The researchers administered varying doses of this compound and observed a significant reduction in serum cholesterol and triglyceride levels compared to control groups .

Antioxidant Activity Assessment

In vitro assays have shown that the compound can scavenge free radicals effectively, suggesting its potential as an antioxidant agent. The study utilized DPPH radical scavenging assays to quantify the antioxidant capacity of this compound .

Antimicrobial Evaluation

Research published in the Journal of Chemical Society noted that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a promising antimicrobial profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

  • Ethyl 2,4-bis(oxidanylidene)-3-propyl-1,3,5-triazabicyclo[3.1.0]hexane-6-carboxylate This analog replaces the phenyl group with a propyl substituent at position 3.
  • Methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
    This derivative lacks two nitrogen atoms in the triaza system (3-aza instead of 1,3,5-triaza) and features a methyl ester. The reduced nitrogen content and hydrochloride salt likely enhance aqueous solubility, making it a more viable intermediate in pharmaceutical synthesis .

  • tert-Butyl 1-amino-3-azabicyclo[3.1.0]hexan-3-carboxylate The tert-butyloxycarbonyl (Boc) protecting group and amino substitution introduce steric bulk and basicity, contrasting with the phenyl and ester groups in the target compound. Such modifications are common in peptide-mimetic drug design .

Sulfur-Containing Azabicyclo Analogs

  • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid This compound replaces a nitrogen atom with sulfur (4-thia), altering electronic properties and ring strain.

Pesticide-Related Azabicyclo Diones

  • Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione)
    Procymidone shares the bicyclo[3.1.0]hexane core but includes dichlorophenyl and dimethyl groups. Its use as a fungicide highlights the agrochemical relevance of azabicyclo diones, though the target compound’s triaza system may offer distinct biological interactions .

  • However, its oxazolidinedione ring lacks the strained bicyclic framework .

Data Table: Key Features of Compared Compounds

Compound Name Core Structure Key Substituents Applications References
Ethyl 2,4-dioxo-3-phenyl-1,3,5-triazabicyclo[3.1.0]hexane-6-carboxylate 1,3,5-Triazabicyclo Phenyl, ethyl ester Pharmaceutical research
Methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride 3-Azabicyclo Methyl ester, hydrochloride Synthesis intermediate
Procymidone 3-Azabicyclo[3.1.0] 3,5-Dichlorophenyl, dimethyl Fungicide
(2S,5R,6R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Thia-1-azabicyclo Pivalamido, carboxylic acid Antibiotic derivatives

Research Findings and Discussion

  • Synthetic Flexibility : The target compound’s synthesis shares steps with azabicyclo intermediates, such as ester hydrolysis and condensation, but diverges in the introduction of the triaza system .
  • Biological Relevance : The phenyl and triaza groups may enhance binding to enzymatic active sites, as seen in isocitrate dehydrogenase inhibitors , while procymidone’s dichlorophenyl group emphasizes agrochemical utility .
  • Stability and Solubility : Hydrochloride salts (e.g., methyl 3-azabicyclo carboxylate) improve solubility, whereas Boc-protected analogs prioritize stability during synthesis .

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